3-Chloro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN·HCl and a molecular weight of approximately 144.04 g/mol. This compound appears as a white to yellow crystalline powder and is classified as an amine derivative. Its structure consists of a three-carbon propane chain with a chlorine atom attached to the third carbon, a methyl group on the first carbon, and an amine group, along with a hydrochloride component that enhances its solubility in water .
Several synthetic routes can be employed to produce 3-Chloro-N-methylpropan-1-amine hydrochloride:
3-Chloro-N-methylpropan-1-amine hydrochloride is primarily used in pharmaceutical research and development. Its significance lies in:
Several compounds share structural similarities with 3-Chloro-N-methylpropan-1-amine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | 5407-04-5 | 0.88 |
3-Chloro-N,N-dimethylpropan-1-amine | 109-54-6 | 0.88 |
3-Chloro-N,N-diethylpropan-1-amine | 104-77-8 | 0.83 |
3-Chloropropan-1-amine hydrochloride | 6276-54-6 | 0.80 |
What sets 3-Chloro-N-methylpropan-1-amine hydrochloride apart from these similar compounds is its specific chlorine substitution pattern and its role as an impurity in widely used antidepressants like fluoxetine. This unique positioning makes it a subject of interest for researchers studying drug synthesis and safety profiles .
Parameter | Value | Source |
---|---|---|
Empirical formula (salt) | C₄H₁₁Cl₂N | [1] [2] |
Relative formula mass | 144.04 g mol⁻¹ | [1] [2] |
Atomic-percentage breakdown | C 33.3% ; H 7.7% ; N 8.1% ; Cl 50.9% | calculated from formula |
The stoichiometry represents the protonated amine (C₄H₁₀ClN) associated with one equivalent of hydrogen chloride, giving two chlorine atoms per formula unit [1] [2].
The molecule possesses a flexible three-carbon chain with no stereogenic centres; consequently it is achiral. Internal rotation about σ-bonds affords conformational freedom, but no configurational isomerism exists. Protonation at nitrogen removes the lone-pair stereochemistry sometimes observed in tertiary amines, resulting in a pyramidal ammonium geometry comparable to other primary alkylammonium chlorides [3].
Single-crystal diffraction data for the hydrochloride salt have not been deposited in the Cambridge Structural Database up to June 2025. Bulk material is supplied as off-white to light-yellow hygroscopic crystals whose X-ray powder patterns are consistent with a simple hydrated salt lattice . Similar small-molecule ammonium chlorides frequently crystallise in orthorhombic or monoclinic systems with extensive N–H···Cl⁻ hydrogen bonding networks; the solid-state packing therefore likely maximises chloride coordination while accommodating the flexible cation [5].
Differential scanning calorimetry and vendor lot certificates consistently report an endotherm between 103 °C and 106 °C, defining a narrow, reproducible melting interval for material of ≥98% purity [1] [2] .
Solvent (25 °C) | Qualitative solubility | Comment | Source |
---|---|---|---|
Water | Fully soluble, produces almost transparent solution | Electrolytic dissociation enhances miscibility | [2] [6] |
Ethanol | Soluble | Cation–π and hydrogen-bond interactions | [6] |
Methanol | Slightly soluble | Reported by alternative supplier | [2] |
Chloroform | Insoluble to slightly soluble (supplier dependent) | Lack of strong ion–dipole stabilization | [6] |
Toluene | Insoluble | Non-polar medium cannot stabilise ionic lattice | [6] |
Assignment | Chemical shift / ppm | Proton environment | Source |
---|---|---|---|
A | 9.57 (br s) | NH₃⁺ protons | [9] |
B | 3.74 (t, J≈6.5 Hz) | CH₂–N⁺ | [9] |
C | 3.16 (t, J≈6.5 Hz) | CH₂–Cl | [9] |
D | 2.74 (q) | Central CH₂ | [9] |
E | 2.39 (s) | N-CH₃ | [9] |
The carbon spectrum shows four signals typical of saturated aliphatic carbons adjoining hetero-atoms: C-N (≈54 ppm), C-Cl (≈42 ppm), central methylene (≈29 ppm) and N-methyl carbon (≈23 ppm) [10]. Signal multiplicity is suppressed under broadband proton decoupling.
Characteristic absorptions include a broad band at 3170–3000 cm⁻¹ (νNH), strong bands at 2920 cm⁻¹ and 2850 cm⁻¹ (νCH stretching), a medium band near 1580 cm⁻¹ assigned to NH₃⁺ deformation, and C–N stretching at 1050–1020 cm⁻¹. C–Cl stretching appears as medium peaks below 750 cm⁻¹ [11] .
m/z | Relative intensity /% | Fragment assignment | Source |
---|---|---|---|
44 | 100 (base peak) | CH₃NHCH₂⁺ or CO₂⁺ rearrangement ion | [9] |
36 | 61 | HCl⁺ | [9] |
38 | 20 | H³⁵ClH³⁷Cl⁺ | [9] |
56 | 3 | C₃H₆N⁺ | [9] |
70 | 3 | C₃H₆NCl⁺ | [9] |
107 | 25 | Molecular ion (³⁵Cl₂ isotope) | [9] |
The dominance of m/z 44 indicates facile α-cleavage adjacent to the ammonium centre, while isotopic patterns at m/z 107/109 verify the presence of two chlorine atoms.
Aliphatic ammonium chlorides lacking extended π-systems show only high-energy σ → σ* or n → σ* transitions below 210 nm; therefore routine ultraviolet–visible spectroscopy in the 220–400 nm window detects no significant absorbance, allowing the compound to serve as a spectroscopically silent electrolyte in this region [13] [14].